3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure comprising a thiophene ring attached to a methanone group, which is further linked to a piperazine and piperidine moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protein degrader libraries , suggesting potential protein targets.
Mode of Action
It’s known that similar compounds allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the methanone group. The piperazine and piperidine moieties are then attached through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The piperazine and piperidine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that it may exhibit antimicrobial, antiviral, or anticancer properties, depending on its specific interactions with biological molecules.
Medicine
In the field of medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including infectious diseases and cancer.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
[4-(6-Piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one: This compound has a similar structure but with a butanone group instead of a thiophene ring.
[4-(6-Piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]benzene: This compound features a benzene ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-(piperidin-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c24-18(15-5-4-14-25-15)23-12-10-22(11-13-23)17-7-6-16(19-20-17)21-8-2-1-3-9-21/h4-7,14H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZYLGJTXJWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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